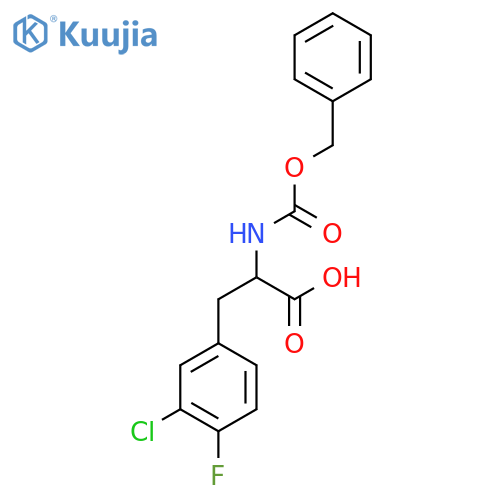

Cas no 1699607-90-3 (2-{(benzyloxy)carbonylamino}-3-(3-chloro-4-fluorophenyl)propanoic acid)

2-{(benzyloxy)carbonylamino}-3-(3-chloro-4-fluorophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{(benzyloxy)carbonylamino}-3-(3-chloro-4-fluorophenyl)propanoic acid

- 2-{[(benzyloxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid

- EN300-12436429

- 1699607-90-3

-

- インチ: 1S/C17H15ClFNO4/c18-13-8-12(6-7-14(13)19)9-15(16(21)22)20-17(23)24-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2,(H,20,23)(H,21,22)

- InChIKey: WMUNNQHEIDVSDA-UHFFFAOYSA-N

- SMILES: ClC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC1C=CC=CC=1)F

計算された属性

- 精确分子量: 351.0673638g/mol

- 同位素质量: 351.0673638g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 24

- 回転可能化学結合数: 7

- 複雑さ: 431

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.8

- トポロジー分子極性表面積: 75.6Ų

2-{(benzyloxy)carbonylamino}-3-(3-chloro-4-fluorophenyl)propanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12436429-500mg |

2-{[(benzyloxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid |

1699607-90-3 | 500mg |

$1056.0 | 2023-10-02 | ||

| Enamine | EN300-12436429-10.0g |

2-{[(benzyloxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid |

1699607-90-3 | 10g |

$5283.0 | 2023-06-08 | ||

| Enamine | EN300-12436429-2.5g |

2-{[(benzyloxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid |

1699607-90-3 | 2.5g |

$2408.0 | 2023-06-08 | ||

| Enamine | EN300-12436429-5.0g |

2-{[(benzyloxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid |

1699607-90-3 | 5g |

$3562.0 | 2023-06-08 | ||

| Enamine | EN300-12436429-0.25g |

2-{[(benzyloxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid |

1699607-90-3 | 0.25g |

$1131.0 | 2023-06-08 | ||

| Enamine | EN300-12436429-100mg |

2-{[(benzyloxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid |

1699607-90-3 | 100mg |

$968.0 | 2023-10-02 | ||

| Enamine | EN300-12436429-0.05g |

2-{[(benzyloxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid |

1699607-90-3 | 0.05g |

$1032.0 | 2023-06-08 | ||

| Enamine | EN300-12436429-250mg |

2-{[(benzyloxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid |

1699607-90-3 | 250mg |

$1012.0 | 2023-10-02 | ||

| Enamine | EN300-12436429-1000mg |

2-{[(benzyloxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid |

1699607-90-3 | 1000mg |

$1100.0 | 2023-10-02 | ||

| Enamine | EN300-12436429-2500mg |

2-{[(benzyloxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid |

1699607-90-3 | 2500mg |

$2155.0 | 2023-10-02 |

2-{(benzyloxy)carbonylamino}-3-(3-chloro-4-fluorophenyl)propanoic acid 関連文献

-

1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

2-{(benzyloxy)carbonylamino}-3-(3-chloro-4-fluorophenyl)propanoic acidに関する追加情報

2-{(Benzyloxy)carbonylamino}-3-(3-chloro-4-fluorophenyl)propanoic Acid: A Comprehensive Overview

The compound with CAS No. 1699607-90-3, known as 2-{(benzyloxy)carbonylamino}-3-(3-chloro-4-fluorophenyl)propanoic acid, is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals and materials science. This compound has garnered attention due to its unique structural features and promising biological activities. Recent advancements in synthetic chemistry and computational modeling have further elucidated its properties, making it a subject of interest for researchers worldwide.

The molecular structure of this compound is characterized by a propanoic acid backbone, with a benzyloxy carbonyl amino group attached at the second carbon and a 3-chloro-4-fluorophenyl substituent at the third carbon. This arrangement imparts the molecule with both hydrophilic and hydrophobic regions, which are crucial for its interactions in biological systems. The presence of the benzyloxy group introduces steric hindrance and enhances the molecule's stability, while the chloro and fluoro substituents on the aromatic ring contribute to its electronic properties and bioavailability.

Recent studies have focused on the synthesis of this compound, employing advanced techniques such as Suzuki-Miyaura coupling and Stille coupling reactions. These methods have enabled chemists to achieve high yields and excellent purity levels, which are essential for its application in drug development. The use of microwave-assisted synthesis has also been explored, offering a faster and more efficient route compared to traditional methods.

The biological activity of 2-{(benzyloxy)carbonylamino}-3-(3-chloro-4-fluorophenyl)propanoic acid has been extensively investigated in vitro and in vivo models. It has demonstrated potent inhibitory effects against several enzymes, including matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and inflammatory diseases. Furthermore, this compound has shown selective cytotoxicity towards cancer cells, making it a promising candidate for anticancer therapy.

In addition to its enzymatic inhibitory properties, this compound has also been studied for its potential as a modulator of ion channels. Recent research highlights its ability to regulate voltage-gated sodium channels, which could be beneficial in treating neurological disorders such as epilepsy and chronic pain conditions.

The pharmacokinetic profile of this compound has been evaluated in preclinical models, revealing favorable absorption and distribution characteristics. Its metabolic stability is enhanced by the presence of the benzyloxy group, which reduces susceptibility to hepatic enzymes. However, further studies are required to optimize its bioavailability for clinical applications.

From a materials science perspective, this compound exhibits interesting physical properties that make it suitable for applications in polymer chemistry and nanotechnology. Its ability to form self-assembled monolayers on various substrates has been leveraged to create functional surfaces with tailored properties.

In conclusion, 2-{(benzyloxy)carbonylamino}-3-(3-chloro-4-fluorophenyl)propanoic acid represents a versatile molecule with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into its structure-function relationships and therapeutic potential, positioning it as a key player in future innovations within the chemical sciences.

1699607-90-3 (2-{(benzyloxy)carbonylamino}-3-(3-chloro-4-fluorophenyl)propanoic acid) Related Products

- 1529227-15-3(1-(3-bromo-4-chlorophenyl)cyclopropylmethanamine)

- 1289212-90-3(5-Chloro-N-cyclopropylpicolinamide)

- 2310096-85-4(1-(5-bromopyrimidin-2-yl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}-1,4-diazepane)

- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)

- 1065484-66-3(2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine)

- 629657-98-3(Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)-)

- 1891419-76-3(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-2-ol)

- 862830-96-4(2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide)

- 2228112-58-9(2-Amino-2-[1-(5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)cyclopropyl]acetic acid)

- 2649073-35-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbutanoic acid)